2-(3-Cyclopentylpropanamido)acetic acid
Description
2-(3-Cyclopentylpropanamido)acetic acid is a synthetic organic compound featuring a cyclopentyl group attached to a propanamide backbone, which is further conjugated to an acetic acid moiety. The cyclopentyl group’s balance of steric bulk and conformational flexibility may influence solubility, metabolic stability, and target-binding affinity compared to other cyclic substituents .
Properties
IUPAC Name |
2-(3-cyclopentylpropanoylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9(11-7-10(13)14)6-5-8-3-1-2-4-8/h8H,1-7H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQYOPQZFIERBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentylpropanamido)acetic acid typically involves the reaction of cyclopentylpropanoic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopentylpropanamido)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
2-(3-Cyclopentylpropanamido)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopentylpropanamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Cyclopentyl vs.
- Cyclopropane vs. Cyclopentyl : Cyclopropane’s high ring strain may increase reactivity, whereas cyclopentyl offers conformational flexibility for target engagement .
- Fluorinated Derivatives: Fluorine atoms in 3-(3,3-difluorocyclobutyl)-2-acetamidopropanoic acid enhance metabolic stability and electron-withdrawing effects, influencing acidity (pKa) .
Biological Activity
2-(3-Cyclopentylpropanamido)acetic acid, also known as 2CPAA, is a compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. It is characterized by its unique functional groups, which contribute to its distinct biological activities and potential therapeutic applications. The compound is synthesized through the reaction of cyclopentylpropanoic acid with glycine, typically using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
The biological activity of 2CPAA is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific receptors or enzymes, leading to alterations in cellular signaling pathways. This modulation can influence various physiological processes, including metabolic regulation and cellular growth.
Research Findings
Recent studies have highlighted several biological activities of 2CPAA, including:
- Antimicrobial Properties : Preliminary investigations suggest that 2CPAA may exhibit antimicrobial effects against certain bacterial strains, indicating potential applications in treating infections.
- Anti-inflammatory Effects : Research has indicated that 2CPAA may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by excessive inflammation.
- Cellular Proliferation : Studies have shown that 2CPAA can influence cellular proliferation rates in specific cell lines, suggesting its potential role in cancer research.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclopentylpropanoic acid | Lacks amido and acetic acid functionalities | Limited biological activity |
| Glycine | Contains amino and acetic acid groups | Known for general physiological roles |
| N-Acetylglycine | Similar structure but with an acetyl group | Moderate biological activity |
| This compound | Unique combination of functional groups | Potential antimicrobial and anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
